3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNARWEHCNWLYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Sulfonamide Ring
4-Ethoxy Analog
- Compound : 4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS: 921837-48-1)
- Molecular Formula : C₁₉H₁₉N₃O₅S₂
- Molecular Weight : 433.50 g/mol
- Key Difference : The fluorine atom in the target compound is replaced with an ethoxy (-OCH₂CH₃) group.
4-Fluoro Analog with Azepan Substituent
Pyridazine Ring Modifications
Methanesulfonyl vs. Benzamide Substituents
- Compound : 5-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxybenzamide (CAS: F133-0072)
- Molecular Formula : C₁₉H₁₆ClN₃O₄S
- Key Difference : The sulfonamide group is replaced with a benzamide (-CONH-) linkage, and the benzene ring has chloro and methoxy substituents .
- Impact : The benzamide group may reduce acidity compared to sulfonamides, affecting hydrogen-bonding capabilities. Chlorine and methoxy substituents could modulate electronic properties and metabolic stability.
Core Structural Analogues in Sulfonamide Derivatives
Triazine Hybrid Sulfonamide
- Compound: 4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide
- Molecular Formula : C₂₀H₁₇ClN₆O₂S
- Key Feature: Incorporates a triazine ring instead of pyridazine, with a chlorophenylamino group .
- Impact : The triazine core introduces additional hydrogen-bonding sites and planar rigidity, which may influence DNA intercalation or enzyme inhibition mechanisms.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 3-Fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide | C₁₇H₁₄FN₃O₄S₂ | 407.44 | -F, -SO₂CH₃ (pyridazine) | 1002483-83-1 |
| 4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide | C₁₉H₁₉N₃O₅S₂ | 433.50 | -OCH₂CH₃, -SO₂CH₃ (pyridazine) | 921837-48-1 |
| N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide | C₂₁H₂₃FN₄O₂S | 426.50 | -F, -azepan-1-yl (pyridazine) | Not provided |
| 5-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxybenzamide | C₁₉H₁₆ClN₃O₄S | 425.87 | -Cl, -OCH₃, -CONH- (amide) | F133-0072 |
Biologische Aktivität
3-Fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C16H16F N3O3S2
- Molecular Weight : 371.44 g/mol
- CAS Number : [insert CAS number if available]
Sulfonamides typically exert their biological effects through the inhibition of bacterial folate synthesis or by modulating enzyme activity. The specific mechanisms for 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide may include:
- Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, this compound may act as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems .
- Modulation of Neurotransmitter Release : Research indicates that sulfonamides can influence dopaminergic signaling and neuroplasticity, potentially affecting behaviors related to addiction and mood disorders .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and modulate cellular pathways. For example, it has been shown to affect adenosine levels in neuronal tissues, which could have implications for neurological conditions .
In Vivo Studies
Recent studies have explored the effects of similar sulfonamide compounds on behavioral sensitization in animal models:
- Behavioral Sensitization : A study using a related compound demonstrated significant attenuation of nicotine-induced behavioral sensitization in mice when treated with varying doses of the sulfonamide . This suggests potential applications in treating substance use disorders.
| Study | Compound | Dose (mg/kg) | Effect |
|---|---|---|---|
| Ur Rehman et al. (2020) | 4-FBS | 20, 40, 60 | Significant reduction in locomotor activity and adenosine levels |
Case Studies
- Neuropharmacological Effects : A case study investigated the effects of a sulfonamide derivative on nicotine-induced behaviors. The results indicated that treatment with the compound significantly reduced locomotor activity associated with nicotine exposure, suggesting a potential role in addiction therapies .
- Inflammation Models : Another study assessed the anti-inflammatory properties of related sulfonamides. The findings indicated that these compounds could modulate inflammatory responses through inhibition of specific pathways involved in cytokine release .
Q & A
Q. What are the key synthetic pathways for synthesizing 3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to attach the pyridazine moiety to the phenyl ring .
- Sulfonylation using methanesulfonyl chloride under controlled pH (7–8) and temperature (0–5°C) to introduce the sulfonamide group .
- Fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C) .
Optimization strategies: - Use HPLC to monitor intermediates and ensure purity (>95%) .
- Employ reflux in polar aprotic solvents (e.g., DMF) to enhance reaction rates .
Q. How is the compound structurally characterized using analytical techniques?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C3, methanesulfonyl at pyridazine C6) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 446.12 g/mol) .
- X-ray crystallography : Resolves 3D conformation, highlighting dihedral angles between aromatic rings .
Q. What preliminary biological activities have been observed, and what assays are used to evaluate them?
- Methodological Answer :
- Enzyme inhibition : Tested against dihydropteroate synthase (DHPS) using in vitro enzyme assays (IC₅₀ = 2.1 µM) .
- Sodium channel modulation : Patch-clamp electrophysiology in neuronal cells shows partial blockade (40% inhibition at 10 µM) .
- Antimicrobial activity : MIC assays against S. aureus (MIC = 8 µg/mL) .
Advanced Research Questions
Q. What are the challenges in elucidating the mechanism of action, and how can target enzymes or receptors be identified?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
- Kinetic studies : Measure enzyme inhibition under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Structural analogs : Compare activity of derivatives lacking the methanesulfonyl group to identify critical pharmacophores .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate DHPS inhibition using both radiometric (³H-folate incorporation) and fluorogenic substrate assays .
- QSAR modeling : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity to identify confounding structural factors .
- Buffer optimization : Test pH and ionic strength dependencies, as sulfonamide ionization affects binding .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- LogP adjustment : Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
- Prodrug derivatization : Mask sulfonamide with acetyl groups to enhance oral bioavailability (tested in rat models) .
- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., pyridazine ring oxidation) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?
- Methodological Answer :
- Comparative table of analogs :
| Substituent Modification | DHPS IC₅₀ (µM) | Sodium Channel Inhibition (%) |
|---|---|---|
| Methanesulfonyl (parent) | 2.1 | 40 |
| Methylpiperidine () | 1.8 | 55 |
| Trifluoromethyl () | 3.5 | 25 |
- Key insight : Bulky substituents (e.g., piperidine) enhance DHPS affinity but reduce sodium channel selectivity .
Q. What computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to DHPS (PDB: 1AJV), showing hydrogen bonds between sulfonamide and Thr121 .
- MD simulations : 100-ns trajectories reveal stable binding but conformational flexibility in the pyridazine ring .
Q. How can synthesis be scaled for in vivo studies without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-fluorination) .
- Crystallization control : Use anti-solvent (n-hexane) to precipitate high-purity crystals (>99%) .
Q. What are the compound’s toxicological profiles, and what methods assess off-target effects?
- Methodological Answer :
- hERG assay : Patch-clamp testing shows moderate hERG inhibition (IC₅₀ = 12 µM), suggesting cardiac risk .
- Ames test : Negative for mutagenicity at 500 µg/plate .
- Transcriptomics : RNA-seq of treated hepatocytes identifies oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
